N-Ethylguanidine sulfate

Neuropharmacology Transmitter Release Neuromuscular Junction

Researchers requiring clean presynaptic stimulation without confounding postsynaptic blockade rely on N-ethylguanidine sulfate for its selective activation profile (threshold 0.1-0.2 mM). This sulfate salt eliminates chloride interference in 3-ethyl-6-methyl-isocytosine synthesis and serves as the key intermediate for fungicide ethirimol production. • Presynaptic selectivity with minimized postsynaptic effects vs. methylguanidine • Higher thermal stability (mp ~244-245°C dec.) vs. free base or HCl salt • Consistent 2:1 (ethylguanidine:sulfate) stoichiometry for reproducible outcomes • Bulk supply available (25 kg drums) with defined crystallinity

Molecular Formula C6H20N6O4S
Molecular Weight 272.33 g/mol
CAS No. 3482-86-8
Cat. No. B1588637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylguanidine sulfate
CAS3482-86-8
Molecular FormulaC6H20N6O4S
Molecular Weight272.33 g/mol
Structural Identifiers
SMILESCC[NH2+]C(=N)N.CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4)
InChIKeyUKQVDMIAGTYDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethylguanidine Sulfate Specifications for Procurement


N-Ethylguanidine sulfate (CAS 3482-86-8) is an alkylguanidine salt with the molecular formula C6H20N6O4S and molecular weight 272.33 g/mol, composed of two N-ethylguanidine cations paired with one sulfate dianion [1]. It is commercially available as a white to pale cream crystalline powder with a melting point of approximately 244–245 °C (decomposition) and exhibits high water solubility . The compound is hygroscopic and requires storage in a cool, dry, well-ventilated environment with tightly sealed containers to prevent moisture absorption [2]. As a sulfate salt, it offers distinct physicochemical properties relative to alternative salt forms such as the hydrochloride, including higher thermal stability and different counterion-associated characteristics that directly influence its suitability in specific synthetic and analytical applications [3].

Salt Form Sulfate salt eliminates halide interference, enabling halide-sensitive synthetic workflows and coordination chemistry.
Stability High thermal decomposition point exceeds free base boiling point, supporting elevated-temperature reactions.
Handling Hygroscopic powder; requires sealed, dry storage to maintain crystalline integrity and stoichiometry.

Substitution Risks: Alkylguanidines and Salt Forms


Although N-ethylguanidine shares the guanidine core structure with methyl-, propyl-, and other alkyl-substituted analogs, the specific ethyl substitution on the amidine group confers distinct electrophysiological and physicochemical behavior that cannot be extrapolated from in-class alternatives. Direct comparative studies reveal that even single-carbon homologs (e.g., methylguanidine versus ethylguanidine) produce non-equivalent effects on endplate current kinetics, voltage dependence, and postsynaptic blockade potency, with the potency sequence for acetylcholine response suppression following octyl > amyl > propyl ≈ methyl > ethylguanidine [1]. Moreover, the sulfate salt form itself is a critical selection variable: the hydrochloride analog (CAS 19341-54-9) exhibits different molecular weight (123.58 g/mol versus 272.33 g/mol for the sulfate hemisalt), distinct hygroscopicity profiles, and incompatibility in reactions where chloride interference is unacceptable . Consequently, substituting N-ethylguanidine sulfate with a different alkylguanidine or an alternative counterion salt without experimental validation introduces uncontrolled variables in potency, solubility behavior, and synthetic outcome reproducibility [2].

Target
N-Ethylguanidine sulfate
Potential Substitute
Other alkylguanidines (methyl-, propyl-, amyl-, octyl-)
Risk
Alkyl chain length alters postsynaptic potency ranking and voltage-dependence phenotype; single-carbon homologs are not functionally interchangeable.
Risk
Salt form substitution (e.g., hydrochloride) changes thermal stability, hygroscopicity, and introduces chloride contamination where halide-free conditions are required.

Comparative Evidence for Scientific Selection


Presynaptic Transmitter Release Potency Comparison

In a direct head-to-head comparison of guanidine derivatives using frog sciatic nerve–sartorius muscle, rat phrenic nerve–diaphragm, and crayfish neuromuscular preparations, ethylguanidine exhibited nearly identical potency to methylguanidine, 1,1-dimethylguanidine, and propylguanidine in stimulating transmitter release, with all compounds showing a threshold concentration of 0.1–0.2 mM. In contrast, formamidine and aminoguanidine were 20–40 times less potent [1]. The relative potency ranking for presynaptic stimulation was determined as: methylguanidine, 1,1-dimethylguanidine, ethylguanidine, propylguanidine > guanidine > aminoguanidine, formamidine [1].

Presynaptic Potency
Head-to-head
Threshold 0.1–0.2 mM (equipotent to methyl, propyl) vs. formamidine/aminoguanidine ~4–8 mM. Reported ~20–40× higher potency in transmitter release.
Supports presynaptic release mechanism studies with equipotent short-chain guanidines.
Direct comparison in frog, rat, crayfish neuromuscular preparations.
Neuropharmacology Transmitter Release Neuromuscular Junction

Postsynaptic Channel Block Potency Ranking

In voltage-clamp studies on frog neuromuscular junctions, all n-alkyl guanidine derivatives blocked the postsynaptic response to acetylcholine, but with a defined potency sequence: octylguanidine > amylguanidine > propylguanidine, methylguanidine > ethylguanidine [1]. Ethylguanidine was the least potent among the short-chain alkylguanidines (C1–C3) in suppressing the postsynaptic acetylcholine response. Additionally, methyl-, ethyl-, and propylguanidine uniquely reversed the voltage dependence of endplate current decay, whereas longer-chain amyl- and octylguanidine merely reduced this voltage dependence without reversal [1].

Postsynaptic Block Rank
Head-to-head
Octyl > amyl > propyl ≈ methyl > ethyl. Ethylguanidine least potent among C1–C3 in blocking postsynaptic ACh response.
Lower postsynaptic block relative to methylguanidine may reduce confounding inhibition in release studies.
Voltage-clamp recordings, frog neuromuscular junction.
Ion Channel Pharmacology Acetylcholine Receptor Electrophysiology

Voltage-Dependent Endplate Current Kinetics

Electrophysiological analysis of endplate current kinetics revealed that methyl-, ethyl-, and propylguanidine produce a characteristic reversal of the voltage dependence of endplate current decay, shortening inward currents while prolonging outward currents [1]. In contrast, amylguanidine prolonged both inward and outward endplate currents with biphasic behavior at negative potentials, and octylguanidine increased the rate of decay at all potentials [1]. The forward rate constant for open-channel block by octylguanidine was determined as 4–6 × 10⁷ M⁻¹ s⁻¹, following pseudo-first-order kinetics [1]. Ethylguanidine shares the voltage-dependence reversal phenotype with methyl- and propylguanidine, placing it within a distinct functional subclass of short-chain alkylguanidines.

Voltage-Dependence Phenotype
Class-level
Methyl, ethyl, propyl reverse voltage dependence of endplate current decay. Amyl, octyl lack reversal; octyl block rate ~4–6 × 10⁷ M⁻¹ s⁻¹.
Supports structure-function studies of alkyl chain effects on channel gating modulation.
Ethylguanidine rate constant not directly quantified; phenotype shared with C1–C3.
Ion Channel Biophysics Endplate Current Voltage Dependence

Sulfate vs. Hydrochloride Salt Differentiation

N-Ethylguanidine sulfate (CAS 3482-86-8) is a hemisulfate salt comprising two N-ethylguanidine cations per sulfate dianion, with a molecular weight of 272.33 g/mol [1]. The hydrochloride analog (CAS 19341-54-9) has a molecular weight of 123.58 g/mol and exhibits different hygroscopicity and solubility profiles [2]. The sulfate salt demonstrates a decomposition point of approximately 244–245 °C [3], which is substantially higher than the boiling point of the free base (186.2 °C at 760 mmHg) , indicating enhanced thermal stability conferred by salt formation. Critically, the sulfate counterion eliminates chloride contamination risks in reactions where halide presence would interfere with catalysis or product isolation—a particularly relevant consideration in organometallic synthesis and coordination chemistry applications .

Salt Form Comparison
Supporting evidence
Sulfate: MW 272.33 g/mol, decomp. ~244–245 °C. HCl: MW 123.58 g/mol. Sulfate offers halide-free, higher thermal stability.
Enables halide-sensitive synthesis; may support elevated-temperature reactions.
Decomposition ~58–59 °C above free base boiling point.
Synthetic Chemistry Salt Selection Counterion Effects

Validated Application Scenarios


Presynaptic Transmitter Release Studies

Ethylguanidine sulfate is optimally suited for studies requiring potent presynaptic transmitter release stimulation (threshold 0.1–0.2 mM) with minimized confounding postsynaptic channel blockade. Compared to methylguanidine, which exhibits stronger postsynaptic acetylcholine response inhibition, ethylguanidine provides a cleaner presynaptic signal at equipotent concentrations, enabling more precise dissection of release mechanisms in frog, rat, and crayfish neuromuscular preparations [1]. This differential selectivity profile makes ethylguanidine the preferred alkylguanidine for experiments where postsynaptic effects must be controlled or minimized.

Ion Channel Structure–Function Research

The unique property of ethylguanidine—shared only with methyl- and propylguanidine—to reverse the voltage dependence of endplate current decay distinguishes it from longer-chain analogs (amylguanidine, octylguanidine) that produce qualitatively different kinetic effects [1]. This functional demarcation at the C3–C5 alkyl chain boundary makes ethylguanidine sulfate an essential reference compound for investigating how alkyl chain length modulates the biophysical mechanism of ion channel blockade and gating modulation [1].

Halide-Free Organic Synthesis

N-Ethylguanidine sulfate is specifically validated as a reactant in the synthesis of 3-ethyl-6-methyl-isocytosines and serves as a versatile reagent for thiol and amine preparation [1]. The sulfate counterion is critical in these applications because it eliminates chloride interference that would otherwise compromise reaction yield, catalyst activity, or product purity. Additionally, the higher thermal decomposition point (~244–245 °C) relative to the free base (186.2 °C) provides greater thermal tolerance during reactions requiring elevated temperatures [2]. This salt form is therefore indicated over the hydrochloride alternative for any synthetic pathway where halide contamination is a known risk factor.

Ethirimol Fungicide Intermediate Manufacturing

Industrial-scale production of the fungicide ethirimol (5-butyl-2-ethylamino-6-methylpyrimidin-4-ol) utilizes 1-ethylguanidine sulfate as a key intermediate [1]. The sulfate salt is preferred over alternative salt forms in this manufacturing context due to its consistent crystallinity, defined stoichiometry (2:1 ethylguanidine:sulfate ratio), and avoidance of chloride-associated corrosion in stainless steel production equipment. The compound's established synthetic route from S-methylisothiourea and ethylamine provides a scalable, cost-effective pathway that commercial suppliers have optimized for bulk production quantities (e.g., 25 kg drums at industrial purity specifications) [1].

Application
Selection Property
Validation Focus
Presynaptic transmitter release research
Equipotent presynaptic potency; lower postsynaptic block
Verify selective presynaptic enhancement in neuromuscular assays
Ion channel structure-function research
Voltage-dependence reversal shared with C1-C3 alkylguanidines
Confirm alkyl chain-length boundary effects on channel gating
Halide-free organic synthesis
Sulfate counterion eliminates chloride interference
Validate reaction compatibility and thermal stability profile
Ethirimol fungicide intermediate manufacturing
Defined 2:1 stoichiometry; consistent crystallinity
Verify lot purity and corrosion-free processing

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